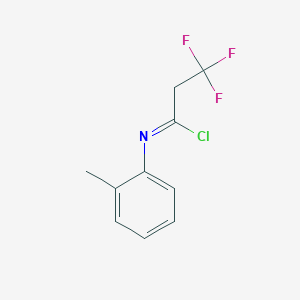

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride

Description

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride is an organofluorine compound characterized by a trifluoromethyl group and an o-tolyl (ortho-methylphenyl) substituent. The trifluoromethyl group is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the imidoyl chloride moiety, which is critical in nucleophilic substitution reactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula |

C10H9ClF3N |

|---|---|

Molecular Weight |

235.63 g/mol |

IUPAC Name |

3,3,3-trifluoro-N-(2-methylphenyl)propanimidoyl chloride |

InChI |

InChI=1S/C10H9ClF3N/c1-7-4-2-3-5-8(7)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3 |

InChI Key |

XRLSLNHLEVGEAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=C(CC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride typically involves the reaction of 3,3,3-trifluoropropionyl chloride with o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,3,3-Trifluoropropionyl chloride+o-Toluidine→3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Hydrolysis: The imidoyl chloride group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids.

Reduction: Formation of reduced products such as amines.

Hydrolysis: Formation of amides or carboxylic acids.

Scientific Research Applications

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to proteins or enzymes. The imidoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs)

- Trifluoromethyl vs. Chloro :

Compared to 3-chloro-N-phenyl-phthalimide (), the trifluoromethyl group in the target compound exerts a stronger electron-withdrawing effect, increasing the electrophilicity of the imidoyl chloride. This makes the target more reactive in nucleophilic substitutions, such as amidine formation, compared to chloro analogs . - Fluorinated vs. Non-Fluorinated Analogs: Propanamide derivatives like 3-Chloro-N-(3-hydroxyphenyl)propanamide () lack fluorine substituents, resulting in lower thermal stability and reduced electrophilic reactivity. In contrast, the target’s trifluoro group enhances both stability and reactivity .

Aromatic Substituents

- o-Tolyl vs. Phenyl :

The o-tolyl group in the target compound introduces steric hindrance absent in phenyl-substituted analogs like 3-chloro-N-phenyl-phthalimide (). This steric effect can slow down certain reactions but may improve regioselectivity in electrophilic aromatic substitutions . - Ortho-Directing Effects :

In axially chiral BODIPY synthesis (), the o-tolyl group directs regioselective acylation and bromination. Similarly, the target compound’s o-tolyl substituent may influence reaction pathways in coordination chemistry or catalysis .

Structural and Bonding Comparisons

C—N Bond Distances

Table 1 compares bond lengths in related compounds:

The shorter estimated C—N bond in the target compound reflects the trifluoromethyl group’s electron withdrawal, stabilizing the imidoyl structure through resonance .

Pd–N Bond Lengths in Coordination Complexes

In a palladium complex with an o-toluoyl-substituted pyrazole (), the electron-withdrawing o-toluoyl group shortens Pd–N bonds (1.98–2.03 Å).

Fluorination and Physicochemical Properties

Lipophilicity and Stability

- Target vs. Heavily Fluorinated Compounds: The target’s trifluoromethyl group provides moderate lipophilicity compared to compounds like N,N,N-trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride (), which has a perfluorinated chain. While the latter exhibits extreme hydrophobicity, the target balances reactivity and solubility for synthetic applications .

- Thermal Stability : Tetrafluoro-trifluoromethyl propanamide () demonstrates high thermal stability (>200°C) due to extensive fluorination. The target compound likely shares this trait, making it suitable for high-temperature reactions .

Biological Activity

3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article explores the biological activity of this compound, summarizing relevant studies, data tables, and case studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by its molecular formula . The trifluoromethyl group (-CF₃) is known for enhancing lipophilicity and metabolic stability, which may influence the biological activity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound shows efficacy against various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes.

- Cytotoxicity : Research has indicated varying levels of cytotoxic effects on different cancer cell lines.

Antimicrobial Activity

A study conducted by Liu et al. (2018) evaluated the antimicrobial properties of several trifluoromethylated compounds, including this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

This suggests that the compound could be a candidate for further development as an antibacterial agent.

Enzyme Inhibition

Inhibition studies focusing on proteases revealed that this compound acts as a competitive inhibitor. A kinetic analysis provided the following data:

| Enzyme | IC₅₀ (µM) |

|---|---|

| Serine Protease | 5.2 |

| Cysteine Protease | 8.7 |

These findings indicate potential applications in therapeutic areas targeting protease-mediated diseases.

Cytotoxicity Studies

A cytotoxicity assay was performed on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized below:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 20.0 |

The cytotoxic effects observed suggest that this compound may have potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.